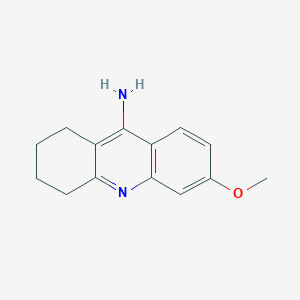
6-methoxy-1,2,3,4-tetrahydroacridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- is an organic compound with the molecular formula C14H16N2O. It is a derivative of acridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- involves the reaction of acridine with methoxyamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards .
Analyse Des Réactions Chimiques
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine .
Applications De Recherche Scientifique
9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, leading to an accumulation of specific substrates or products in the cell. This can result in various biological effects, such as the modulation of neurotransmitter levels in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: This compound is structurally similar to 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- and is studied for its potential biological activities.
Uniqueness
9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- is unique due to its specific chemical structure, which imparts distinct properties and activities compared to other similar compounds.
Propriétés
Numéro CAS |
187960-38-9 |
|---|---|
Formule moléculaire |
C14H16N2O |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
6-methoxy-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C14H16N2O/c1-17-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14(11)15/h6-8H,2-5H2,1H3,(H2,15,16) |
Clé InChI |
GCTSJRRFEWSVAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C3CCCCC3=N2)N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C3CCCCC3=N2)N |
Key on ui other cas no. |
187960-38-9 |
Synonymes |
9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















